molecular formula C12H9ClN2O B15294506 4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride

4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride

Cat. No.: B15294506
M. Wt: 232.66 g/mol
InChI Key: DDRHVONSHPYZCR-UHFFFAOYSA-N
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Description

4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry This compound features a bipyridine core with a methyl group at the 4’ position and a carbonyl chloride group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4’-Methyl[2,2’-bipyridine].

    Functional Group Introduction:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride involves its ability to coordinate with metal centers through the nitrogen atoms in the bipyridine core. This coordination can influence the reactivity and stability of the metal complexes formed, making it valuable in catalysis and material science .

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)pyridine-4-carbonyl chloride

InChI

InChI=1S/C12H9ClN2O/c1-8-2-4-14-10(6-8)11-7-9(12(13)16)3-5-15-11/h2-7H,1H3

InChI Key

DDRHVONSHPYZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)Cl

Origin of Product

United States

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